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Abstract
Tigapotide (also known as PCK-3145) is a synthetic 15-amino-acid peptide derived from the

C-terminus of the 31-45 fragment of Prostate Secretory Protein 94 (PSP94). PSP94 expression

is notably downregulated in advanced prostate cancer, suggesting a tumor-suppressive role.

Tigapotide has demonstrated a multi-pronged mechanism of action in preclinical and early

clinical studies, positioning it as a potential therapeutic agent for hormone-refractory prostate

cancer. Its core mechanisms include the induction of apoptosis, inhibition of angiogenesis, and

reduction of metastatic potential through the modulation of key signaling pathways. This

technical guide provides a comprehensive overview of the molecular mechanisms of

tigapotide in prostate cancer, supported by quantitative data from pivotal studies and detailed

experimental protocols.

Core Mechanisms of Action
Tigapotide exerts its anti-tumor effects through several interconnected mechanisms:

Induction of Apoptosis: Tigapotide has been shown to induce programmed cell death in

prostate cancer cells. In vivo studies have confirmed a significant increase in apoptosis in
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tumor tissues following tigapotide treatment.

Anti-Angiogenesis: The peptide inhibits the formation of new blood vessels, a critical process

for tumor growth and metastasis. This is achieved by interfering with the Vascular Endothelial

Growth Factor (VEGF) signaling pathway.

Anti-Metastatic Activity: Tigapotide reduces the metastatic potential of prostate cancer cells

by inhibiting the secretion of matrix metalloproteinase-9 (MMP-9) and inducing the shedding

of the cell surface adhesion molecule CD44.

Reduction of Parathyroid Hormone-related Peptide (PTHrP): Tigapotide lowers the levels of

PTHrP, a key factor in malignancy-associated hypercalcemia and skeletal metastases.

Signaling Pathways Modulated by Tigapotide
The anti-cancer effects of tigapotide are a result of its ability to modulate multiple intracellular

signaling pathways.

Inhibition of VEGF Signaling in Endothelial Cells
Tigapotide directly targets the VEGF signaling axis in endothelial cells, a key driver of

angiogenesis. It has been shown to inhibit the phosphorylation of VEGF Receptor 2 (VEGFR-

2), which in turn prevents the activation of the downstream MAPK/ERK signaling cascade. This

disruption of VEGF signaling leads to a reduction in endothelial cell tubulogenesis and the

secretion of MMP-2, ultimately impairing the formation of new blood vessels within the tumor

microenvironment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b3062791?utm_src=pdf-body
https://www.benchchem.com/product/b3062791?utm_src=pdf-body
https://www.benchchem.com/product/b3062791?utm_src=pdf-body
https://www.benchchem.com/product/b3062791?utm_src=pdf-body
https://www.benchchem.com/product/b3062791?utm_src=pdf-body
https://www.benchchem.com/product/b3062791?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3062791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Cell Membrane

Intracellular Space

VEGF

VEGFR-2

Binds

p-VEGFR-2

Phosphorylation

Tigapotide

Inhibits

ERK

Activates

p-ERK

Phosphorylation

Angiogenesis

Promotes

Click to download full resolution via product page

Figure 1. Inhibition of VEGF Signaling by Tigapotide.
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Modulation of MMP-9 Secretion and CD44 Shedding
Tigapotide plays a crucial role in reducing the metastatic potential of cancer cells by a dual

mechanism involving MMP-9 and CD44. It inhibits the secretion of MMP-9, an enzyme critical

for the degradation of the extracellular matrix, a key step in tumor invasion. This inhibition is

thought to be mediated through the binding of tigapotide to cell surface laminin receptors,

which triggers a signaling cascade involving ERK phosphorylation and subsequent

downregulation of HuR, a protein that stabilizes MMP-9 mRNA.

Concurrently, tigapotide induces the shedding of CD44, a cell surface receptor involved in cell-

cell and cell-matrix interactions, from the cancer cell surface. This process is dependent on the

upregulation of the small GTPase RhoA and Membrane-Type 1 Matrix Metalloproteinase (MT1-

MMP). Increased MT1-MMP activity leads to the proteolytic cleavage and shedding of CD44.
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Figure 2. Tigapotide's Dual Role in Inhibiting Metastasis.
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Quantitative Data from Preclinical and Clinical
Studies
The anti-tumor activity of tigapotide is supported by quantitative data from both in vivo animal

models and early-phase human clinical trials.

Table 1: Preclinical In Vivo Efficacy of Tigapotide in a
Rat Prostate Cancer Model

Parameter
Vehicle
Control

Tigapotide (1
µg/kg/day)

Tigapotide (10
µg/kg/day)

Tigapotide
(100
µg/kg/day)

Tumor Volume Baseline
Dose-dependent

decrease

Dose-dependent

decrease

Significant

decrease

Skeletal Tumor

Burden
High - - Reduced

Hind-Limb

Paralysis
Early Onset - - Delayed

Plasma Calcium

Levels
Elevated - - Reduced

Plasma PTHrP

Levels
Elevated - - Reduced

Tumor PTHrP

Levels
High - -

Significant

decrease

Tumor CD31

Expression
High - - 43% decrease

Data synthesized from Shukeir N, et al. Cancer Res. 2004 and Annabi B, et al. Int J Cancer.

2006.

Table 2: Phase I Clinical Trial Results in Metastatic
Hormone-Refractory Prostate Cancer
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Parameter Results

Dose Escalation 5, 20, 40, and 80 mg/m²

Safety and Tolerability Safe and well-tolerated at all doses

Best Tumor Response Stable disease in 10 out of 15 patients

MMP-9 Levels (in patients with >100 µg/L

baseline)
Substantial reduction

Data from Hawkins RE, et al. Clin Prostate Cancer. 2005.

Experimental Protocols
The following are summaries of key experimental methodologies used to elucidate the

mechanism of action of tigapotide.

In Vivo Animal Model
Animal Model: Syngeneic male Copenhagen rats.

Tumor Cell Inoculation: Rat prostate cancer Mat Ly Lu cells overexpressing Parathyroid

Hormone-related Protein (PTHrP) were used. Cells were inoculated either subcutaneously

(s.c.) into the right flank for primary tumor growth assessment or into the left ventricle via

intracardiac injection to induce experimental skeletal metastases.

Treatment Regimen: Animals were infused with tigapotide at doses of 1, 10, and 100

µg/kg/day for a duration of 15 days.

Endpoint Analysis: Tumor volume was measured periodically. The development of hind-limb

paralysis was monitored as an indicator of skeletal metastasis progression. Plasma and

tumor tissue were collected for analysis of calcium and PTHrP levels.

Apoptosis Detection (TUNEL Assay)
Tissue Preparation: Tumor sections from control and tigapotide-treated animals were

prepared for analysis.
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Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay

was performed to detect DNA fragmentation, a hallmark of apoptosis.

Visualization: Apoptotic cells were visualized by microscopy. Counterstaining with Hoechst

reagent was used to identify apoptotic bodies.

Analysis of MMP-9 Secretion and CD44 Shedding
Cell Line: HT-1080 fibrosarcoma cells were utilized for these in vitro studies.

Treatment: Cells were treated with tigapotide (e.g., 300 µg/ml for 48 hours).

Gelatin Zymography: Conditioned media from cell cultures was analyzed to assess the

enzymatic activity of secreted MMP-9.

Western Blotting: Cell lysates were analyzed to determine the protein expression levels of

RhoA and MT1-MMP. Conditioned media was analyzed for the presence of shed CD44

fragments.

RT-PCR: Total RNA was extracted from cells to quantify the gene expression levels of RhoA

and MT1-MMP.

Flow Cytometry: Used to monitor the cell surface expression of CD44.

Angiogenesis Assessment
Immunohistochemistry: Tumor sections were stained for the endothelial cell marker CD31 to

assess microvessel density, a measure of angiogenesis.

Conclusion
Tigapotide is a promising peptide therapeutic for advanced prostate cancer with a well-

defined, multi-targeted mechanism of action. By inducing apoptosis, inhibiting angiogenesis

through the VEGF pathway, and reducing metastasis by modulating MMP-9 and CD44,

tigapotide addresses several key hallmarks of cancer progression. The quantitative data from

preclinical and early clinical studies provide a strong rationale for its further development. The

detailed experimental protocols outlined in this guide offer a foundation for future research

aimed at further elucidating its therapeutic potential and refining its clinical application.
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To cite this document: BenchChem. [Tigapotide (PCK-3145): A Multifaceted Peptide Inhibitor
for Prostate Cancer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3062791#tigapotide-mechanism-of-action-in-
prostate-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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